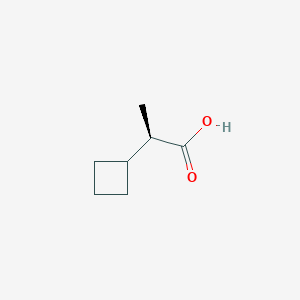
2-(Aziridine-2-carboxamido)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aziridine-2-carboxamido)acetic acid is a compound that features an aziridine ring, which is a three-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aziridine-2-carboxamido)acetic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,2-amino alcohols or 1,2-azido alcohols. Another approach involves the addition of carbenes to imines or the addition of nitrenes to alkenes . The reaction conditions often require the presence of catalysts and specific temperature controls to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of chiral catalysts can be crucial in producing enantiomerically pure forms of the compound, which are often required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 2-(Aziridine-2-carboxamido)acetic acid undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The high strain energy of the aziridine ring makes it highly reactive towards nucleophiles, leading to ring-opening and the formation of alkylated products .
Common Reagents and Conditions:
Nucleophilic Ring-Opening: This reaction can be facilitated by using nucleophiles such as thiols, amines, and alcohols.
Oxidation: Oxidation reactions can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.
Substitution: Substitution reactions may involve the use of halogenating agents or other electrophiles to replace specific functional groups on the aziridine ring.
Major Products: The major products formed from these reactions include various alkylated derivatives, amino acids, and other nitrogen-containing compounds .
Scientific Research Applications
2-(Aziridine-2-carboxamido)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Aziridine-2-carboxamido)acetic acid involves its high reactivity towards nucleophiles. The aziridine ring’s strain energy promotes nucleophilic attack, leading to ring-opening and the formation of covalent bonds with target molecules. This reactivity is particularly useful in inhibiting enzymes that contain catalytically active thiol groups, such as protein disulfide isomerases . These enzymes play a crucial role in maintaining the three-dimensional structure of proteins, and their inhibition can disrupt cellular processes in cancer cells.
Comparison with Similar Compounds
Aziridine-2-carboxamide: Known for its anticancer activity and low toxicity.
Aziridine-2-carboxylates: Used as precursors for the synthesis of amino acid derivatives.
Aziridinyl ketones: Valuable building blocks for synthesizing various nitrogen-containing compounds.
Uniqueness: 2-(Aziridine-2-carboxamido)acetic acid stands out due to its specific structural features and reactivity. The presence of both the aziridine ring and the carboxamido group provides unique chemical properties that make it suitable for a wide range of applications, from medicinal chemistry to industrial processes .
Properties
CAS No. |
71674-81-2 |
|---|---|
Molecular Formula |
C5H8N2O3 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
2-(aziridine-2-carbonylamino)acetic acid |
InChI |
InChI=1S/C5H8N2O3/c8-4(9)2-7-5(10)3-1-6-3/h3,6H,1-2H2,(H,7,10)(H,8,9) |
InChI Key |
UJTNHDOBZTZLHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7aH-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11923872.png)
![1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923879.png)

![Imidazo[1,2-A]pyridin-5-ylmethanamine](/img/structure/B11923885.png)
![3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B11923891.png)
![Furo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11923896.png)








